Kelletinin A

DNA Polymerase Inhibition Enzyme Selectivity Antimitotic Mechanism

Kelletinin A (ribityl‑pentakis(p‑hydroxybenzoate)) is a structurally unique p‑hydroxybenzoic acid ester with five ester groups on a ribitol core. Unlike other kelletinin analogs, this specific configuration drives its distinct polypharmacology: selective inhibition of eukaryotic DNA pol α, non‑competitive inhibition of HIV‑1 RT, and dual antimitotic/antiviral activity in HTLV‑1 models. Substitution with kelletinin I (tetra‑ester) or other analogs will compromise these bioactivities due to strict structure‑activity requirements. Procure the authentic ribityl‑pentakis ester for precise mechanistic studies.

Molecular Formula C40H32O15
Molecular Weight 752.7 g/mol
CAS No. 112727-22-7
Cat. No. B1673383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKelletinin A
CAS112727-22-7
Synonymskelletinin A
ribityl pentakis(4-hydroxybenzoate)
Molecular FormulaC40H32O15
Molecular Weight752.7 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)OCC(C(C(COC(=O)C2=CC=C(C=C2)O)OC(=O)C3=CC=C(C=C3)O)OC(=O)C4=CC=C(C=C4)O)OC(=O)C5=CC=C(C=C5)O)O
InChIInChI=1S/C40H32O15/c41-28-11-1-23(2-12-28)36(46)51-21-33(53-38(48)25-5-15-30(43)16-6-25)35(55-40(50)27-9-19-32(45)20-10-27)34(54-39(49)26-7-17-31(44)18-8-26)22-52-37(47)24-3-13-29(42)14-4-24/h1-20,33-35,41-45H,21-22H2
InChIKeyVWTLXEPPPUFDHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Kelletinin A (CAS 112727-22-7): Ribityl-Pentakis Ester with Multifunctional Biological Activity


Kelletinin A (CAS 112727-22-7), chemically designated as ribityl-pentakis(p-hydroxybenzoate) [1], is a natural compound isolated from the marine gastropod *Buccinulum corneum* [2]. It is classified as a pentakis ester of p-hydroxybenzoic acid on a ribitol core. This compound has demonstrated a unique and multifunctional pharmacological profile, acting as an inhibitor of eukaryotic DNA polymerase alpha [3], an antiviral agent against human T-cell leukemia virus type-1 (HTLV-1) [4], an antimitotic agent [4], and a noncompetitive inhibitor of various reverse transcriptases (HIV-1, Mo-MuLV, AMV) [5].

Kelletinin A (CAS 112727-22-7): Why In-Class Compounds Are Not Interchangeable


Generic substitution among compounds in the kelletinin class is not scientifically valid due to profound differences in their molecular structure, which directly translate into distinct biological activities and mechanisms of action. The kelletinins are a family of p-hydroxybenzoic acid esters that differ primarily in their core polyol structure and the number of esterified hydroxyl groups. For instance, Kelletinin I (erythrityl tetrakis ester) and Kelletinin A (ribityl pentakis ester) differ in both the polyol backbone (erythritol vs. ribitol) and the number of ester groups (four vs. five) [1]. These structural variations are not merely academic; they have been shown to be critical for inhibitory activity against reverse transcriptases [2]. Furthermore, the hydroxyl group of p-hydroxybenzoic acid is essential for the inhibitory effect of Kelletinin I, underscoring the stringent structural requirements for bioactivity [1]. Therefore, selecting a specific kelletinin analog requires direct evidence of its unique biological profile, which is quantified in the evidence below.

Kelletinin A (CAS 112727-22-7): Quantitative Differentiation from Analogs and Alternatives


Preferential Inhibition of Eukaryotic DNA Polymerase Alpha Over Other DNA Polymerases

Kelletinin A, alongside Kelletinin I, demonstrates a clear and quantifiable selectivity for eukaryotic DNA polymerase alpha over a panel of other DNA-metabolizing enzymes. This selectivity profile is critical for its antimitotic activity and differs from the broader inhibition profile of many synthetic polymerase inhibitors [1].

DNA Polymerase Inhibition Enzyme Selectivity Antimitotic Mechanism

Unique Dual Antiviral and Antimitotic Activity in HTLV-1 Infected MT2 Cells

Kelletinin A exhibits a dual mechanism of action in HTLV-1 infected MT2 cells that is not a common feature of standard antiviral or antimitotic agents. It simultaneously inhibits cellular DNA and RNA synthesis (antimitotic effect) and interferes with viral transcription by reducing the levels of high molecular weight transcripts (antiviral effect) [1]. This combination of activities is distinct from, for example, nucleoside analog reverse transcriptase inhibitors (NRTIs) which primarily target viral DNA synthesis.

HTLV-1 Antiviral Antimitotic Viral Transcription Inhibition

Differential Inhibition of Reverse Transcriptases with a Distinct Mechanism

Kelletinin A acts as a noncompetitive inhibitor of HIV-1, Mo-MuLV, and AMV reverse transcriptases (RT) with respect to the template primer and dTTP [1]. This mechanism is distinct from other non-nucleoside RT inhibitors (NNRTIs), which typically bind to an allosteric site and induce conformational changes. Analysis of natural and synthetic KA-related compounds showed that the inhibitory activity was strictly related to the structural peculiarities of the molecule, and the inhibition mechanism was drastically modified in the presence of a DNA template primer [1].

Reverse Transcriptase Inhibition HIV-1 Mo-MuLV AMV

Promotion of Cellular Differentiation in a Regeneration Model

In an in vivo model of regeneration, Kelletinin A caused a marked increase of regenerated tentacle numbers (ATN) in *Hydra vulgaris*, promoting the transdifferentiation of epithelial cells into battery cells and enhancing nematocyte differentiation [1]. This activity represents a distinct phenotypic effect compared to its known antimitotic and antiviral mechanisms.

Cellular Differentiation Regeneration Hydra vulgaris

Kelletinin A (CAS 112727-22-7): Evidence-Based Research and Industrial Application Scenarios


Investigating DNA Polymerase Alpha Function and Antiproliferative Mechanisms

Researchers studying cell cycle regulation, DNA replication, or antiproliferative drug mechanisms can utilize Kelletinin A as a selective inhibitor of eukaryotic DNA polymerase alpha [1]. Its preferential inhibition of this polymerase over other DNA-metabolizing enzymes provides a more precise tool for dissecting the specific role of polymerase alpha in cellular processes, compared to less selective inhibitors.

Probing HTLV-1 Pathogenesis and Evaluating Antiviral/Antimitotic Strategies

In HTLV-1 infection models, Kelletinin A serves as a unique experimental compound due to its dual ability to inhibit both cellular proliferation and viral transcription in infected MT2 cells [2]. This makes it an ideal probe for investigating the interplay between host cell cycle machinery and viral gene expression, and for evaluating novel therapeutic concepts for HTLV-1-associated diseases like adult T-cell leukemia/lymphoma (ATLL).

Studying Reverse Transcriptase Structure, Function, and Inhibitor Resistance

For virologists and enzymologists, Kelletinin A provides a distinct chemical scaffold for studying reverse transcriptase (RT) function. Its noncompetitive inhibition mechanism with respect to template primer and dTTP on HIV-1, Mo-MuLV, and AMV RTs is different from standard NNRTIs [3]. This property makes it valuable for combination therapy studies designed to overcome drug resistance and for structure-based drug design efforts targeting the RT enzyme.

Exploring Cellular Differentiation and Regeneration Pathways

Developmental biologists and researchers in regenerative medicine can use Kelletinin A to study cellular differentiation. Its demonstrated ability to promote the transdifferentiation of epithelial cells into specialized cell types and enhance nematocyte differentiation in the *Hydra vulgaris* regeneration model [4] provides a novel chemical tool for investigating the signaling pathways and cellular mechanisms governing tissue regeneration and cell fate determination.

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